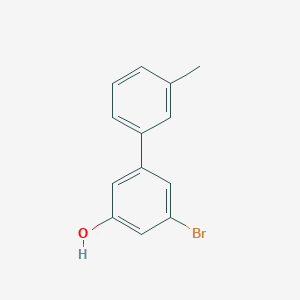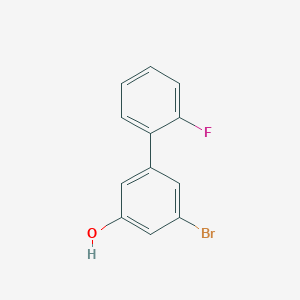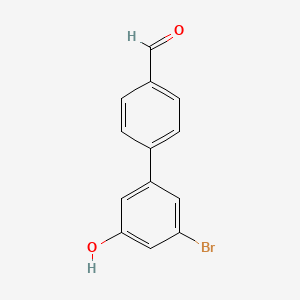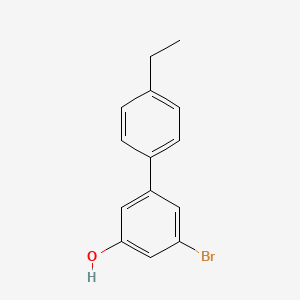
3-Bromo-5-(2,3-dimethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% (3-Br-5-DMPP) is a synthetic organic compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. It is a brominated phenol, which is a type of aromatic hydrocarbon with a wide range of uses in industry and research. 3-Br-5-DMPP is a colorless solid with a melting point of 127-128°C and a boiling point of 300°C. It is soluble in methanol and ethanol, slightly soluble in chloroform, and insoluble in water.
Scientific Research Applications
3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% is widely used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a drug in pharmacology. In organic synthesis, it has been used as a catalyst for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In biochemistry, it has been used as a reagent in the synthesis of various compounds, including proteins and nucleic acids. In pharmacology, it has been used as a drug to treat various diseases, including cancer and HIV/AIDS.
Mechanism of Action
The exact mechanism of action of 3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% is not well understood. However, it is believed to act as a prodrug, meaning that it is converted into an active form once it enters the body. This active form then interacts with various biological targets, such as enzymes, receptors, and ion channels, to produce its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% are not fully understood. However, it is believed to interact with various biological targets to produce its therapeutic effects. In particular, it is believed to interact with enzymes, receptors, and ion channels to produce its effects. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is highly pure (95%). Additionally, it is relatively stable, making it suitable for use in a variety of laboratory applications. However, there are some limitations to using 3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% in laboratory experiments. For example, it is insoluble in water, making it difficult to use in aqueous solutions. Additionally, it is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for research into 3-Bromo-5-(2,3-dimethylphenyl)phenol, 95%. These include further research into the mechanism of action of this compound, as well as the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic applications. Finally, further research into the stability of this compound could lead to the development of new laboratory applications.
Synthesis Methods
3-Bromo-5-(2,3-dimethylphenyl)phenol, 95% can be synthesized from 2,3-dimethylphenol in a two-step process. In the first step, the phenol is reacted with bromine to yield 2,3-dimethyl-5-bromophenol. In the second step, the brominated phenol is then treated with sodium hydroxide to yield 3-Bromo-5-(2,3-dimethylphenyl)phenol, 95%. The overall yield of this process is approximately 95%.
properties
IUPAC Name |
3-bromo-5-(2,3-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYRGBZUELOVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686365 |
Source


|
| Record name | 5-Bromo-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,3-dimethylphenyl)phenol | |
CAS RN |
1261924-91-7 |
Source


|
| Record name | 5-Bromo-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

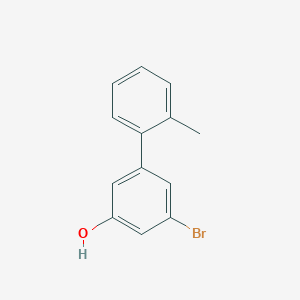
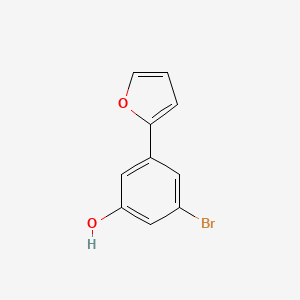
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)

